molecular formula C12H12BrF3O B13345485 3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran

3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran

Cat. No.: B13345485
M. Wt: 309.12 g/mol
InChI Key: ZFXFEXQFAQQABZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H12BrF3O. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing one oxygen atom. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2-(trifluoromethyl)phenyl)tetrahydro-2H-pyran is unique due to the combination of its bromine and trifluoromethyl substituents on the phenyl ring, along with the tetrahydropyran ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12BrF3O

Molecular Weight

309.12 g/mol

IUPAC Name

3-[4-bromo-2-(trifluoromethyl)phenyl]oxane

InChI

InChI=1S/C12H12BrF3O/c13-9-3-4-10(8-2-1-5-17-7-8)11(6-9)12(14,15)16/h3-4,6,8H,1-2,5,7H2

InChI Key

ZFXFEXQFAQQABZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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